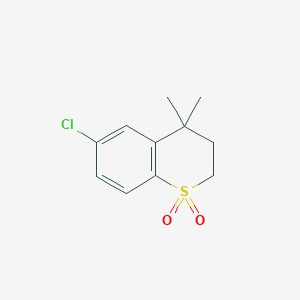

![molecular formula C22H20N2OS B2710817 N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide CAS No. 685107-66-8](/img/structure/B2710817.png)

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide” is a chemical compound with the CAS Number: 685107-66-8 . It has a molecular weight of 360.48 and its IUPAC name is N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H20N2OS/c25-22(24-15-14-18-6-4-5-9-21(18)24)23-19-12-10-17(11-13-19)16-26-20-7-2-1-3-8-20/h1-13H,14-16H2,(H,23,25) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C22H20N2OS and it has a molecular weight of 360.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用

Radical Cascade Reactions

A study by Benati et al. (2003) explored the use of aryl radicals with 2-(2-phenylethynyl)phenyl isothiocyanate, leading to a radical cascade reaction forming alpha-(arylsulfanyl)imidoyl radicals. These radicals facilitate the formation of thiochromeno[2,3-b]indoles through competitive [4 + 2] and [4 + 1] radical annulations. This process yields a new class of compounds, where the isomer ratio depends on the aryl substituent, demonstrating the potential for synthesizing complex organic molecules using radical cascade methodologies (Benati et al., 2003).

Anti-inflammatory and Antitumor Activities

Harrak et al. (2010) reported the synthesis and characterization of 4-(aryloyl)phenyl methyl sulfones, highlighting their ability to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. These compounds, particularly the N-arylindole derivative, showed significant anti-inflammatory activity and antitumor effects in vitro, underscoring their potential as pharmaceutical agents (Harrak et al., 2010).

Electrophilic Sulfenylation

Eggers et al. (2007) described the intramolecular sulfoxide electrophilic sulfenylation in 2- and 3-indoleanilides, a process that only occurs with specific amidic N-alkylation, leading to the formation of indolo[3,2-b]-1,5-benzothiazepinones. This selective cyclization offers a pathway for synthesizing complex heterocyclic structures, which could be valuable in medicinal chemistry (Eggers et al., 2007).

Leukotriene D4 Antagonists

Research by Musser et al. (1990) into N-[(arylmethoxy)phenyl] compounds yielded potent inhibitors of leukotriene D4 (LTD4), a key mediator in inflammatory processes. These compounds, especially the hydroxamic acid and sulfonyl carboxamide series, have shown significant potential in orally inhibiting bronchoconstriction, pointing to their application in treating asthma and other inflammatory diseases (Musser et al., 1990).

Molecular Structure Analysis

Khan et al. (2012) provided a detailed analysis of N-[(Methylsulfanyl)methyl]benzamide, showcasing the molecular structure and intermolecular interactions within the crystal. This kind of structural analysis is crucial for understanding the physical and chemical properties of novel compounds, aiding in the development of materials and drugs (Khan et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

N-[4-(phenylsulfanylmethyl)phenyl]-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c25-22(24-15-14-18-6-4-5-9-21(18)24)23-19-12-10-17(11-13-19)16-26-20-7-2-1-3-8-20/h1-13H,14-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWOSLNUNAZKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

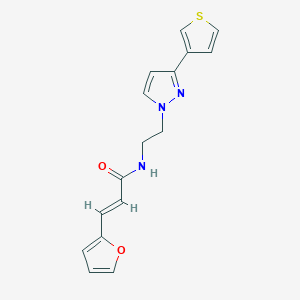

![N-[(1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2710735.png)

![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2710737.png)

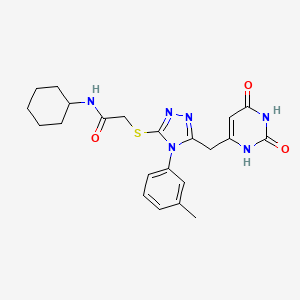

![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2710741.png)

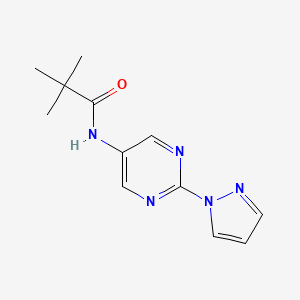

![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)

![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)

![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)

![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710750.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2710751.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2710752.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)